molecular formula C8H8N2OS B15203920 7-(Methylthio)benzo[d]oxazol-2-amine

7-(Methylthio)benzo[d]oxazol-2-amine

Katalognummer: B15203920
Molekulargewicht: 180.23 g/mol
InChI-Schlüssel: FVUIDERZLNBFNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Methylthio)benzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methylthio group at the 7th position and an amino group at the 2nd position of the benzoxazole ring imparts unique chemical and biological properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methylthio)benzo[d]oxazol-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenol with methyl isothiocyanate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-aminothiophenol and methyl isothiocyanate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

    Cyclization: The reaction mixture is heated to reflux, leading to the formation of the benzoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the microwave-assisted synthesis, which offers rapid and high-yielding reactions. This method involves the use of microwave irradiation to accelerate the cyclization process, reducing reaction times and improving overall efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

7-(Methylthio)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group at the 2nd position can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

7-(Methylthio)benzo[d]oxazol-2-amine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 7-(Methylthio)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(Methylthio)benzo[d]oxazol-2-amine is unique due to the presence of both the methylthio and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications.

Eigenschaften

Molekularformel

C8H8N2OS

Molekulargewicht

180.23 g/mol

IUPAC-Name

7-methylsulfanyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H8N2OS/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H2,9,10)

InChI-Schlüssel

FVUIDERZLNBFNB-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=CC2=C1OC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.